4-Hydroxypentanoic acid

Description

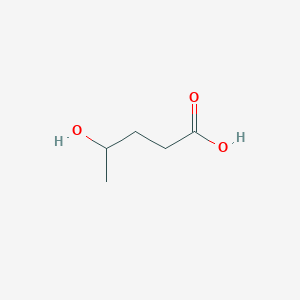

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(6)2-3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHKPLXYWVCLME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

251634-03-4 | |

| Record name | Poly(4-hydroxyvalerate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251634-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60928958 | |

| Record name | 4-Hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13532-37-1 | |

| Record name | 4-Hydroxyvaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13532-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013532371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58B139Q3RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Occurrence of 4-Hydroxypentanoic Acid in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypentanoic acid, also known as 4-hydroxyvaleric acid (4-HV), is a five-carbon hydroxy fatty acid. While its presence in various biological systems is of growing interest, its natural occurrence in bacteria has been a subject of specific inquiry. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's presence in the bacterial kingdom, focusing on its metabolic origins, quantitative data from relevant studies, and the experimental protocols used for its detection and measurement. The primary confirmed instance of its natural occurrence is as a transient metabolic intermediate in Pseudomonas putida.

Confirmed Natural Occurrence in Pseudomonas putida

The most definitive evidence for the natural occurrence of this compound in bacteria comes from the study of levulinic acid catabolism in Pseudomonas putida KT2440. In this bacterium, this compound is a transiently accumulated extracellular intermediate.[1]

The Levulinic Acid (lva) Catabolic Pathway

Pseudomonas putida KT2440 can utilize levulinic acid as a sole carbon source through a series of enzymatic reactions encoded by the lva operon (lvaA-G).[1][2][3] The pathway involves the conversion of levulinic acid into intermediates that can enter central metabolism. 4-Hydroxyvaleryl-CoA is a key intermediate in this pathway, and its transient deacylation leads to the temporary accumulation of free this compound in the extracellular medium.[1]

The key steps in this pathway are:

-

Activation: Levulinic acid is activated to levulinyl-CoA by the enzyme LvaE.

-

Reduction: Levulinyl-CoA is reduced to 4-hydroxyvaleryl-CoA by the NADH or NADPH dependent dehydrogenase, LvaD.

-

Phosphorylation: 4-hydroxyvaleryl-CoA is then phosphorylated.

-

Further Metabolism: The phosphorylated intermediate is further processed to eventually yield acetyl-CoA and propionyl-CoA.

During this process, a portion of the 4-hydroxyvaleryl-CoA is converted to free this compound, which is observed transiently in the culture medium.[1]

Signaling Pathway Diagram

Quantitative Data on this compound Accumulation

While this compound is a transient intermediate in wild-type Pseudomonas putida KT2440 during levulinic acid metabolism, significant quantities can be produced in genetically engineered strains. By deleting genes downstream of 4-hydroxyvaleryl-CoA formation and overexpressing a thioesterase, researchers have been able to achieve high titers of this compound.

| Bacterial Strain | Parent Strain | Genetic Modifications | Substrate | 4-HPA Titer (g/L) | Molar Conversion (%) | Reference |

| Engineered P. putida | KT2440 | ΔlvaAB, overexpression of tesB | Levulinic Acid | 50 | 97 | [4][5] |

| Engineered E. coli | MG1655 | Co-expression of engineered 3-hydroxybutyrate dehydrogenase and formate dehydrogenase | Levulinic Acid | 100 | 92 | [6] |

Putative Occurrence in Paraburkholderia

The PubChem database entry for (4R)-4-hydroxypentanoic acid notes its reported presence in Paraburkholderia. However, at the time of this guide's compilation, a primary research article confirming this finding and detailing the metabolic context could not be identified. The genus Paraburkholderia is known for its diverse secondary metabolism, making it a plausible source, but this remains an unconfirmed lead requiring further investigation.

Experimental Protocols

The detection and quantification of this compound from bacterial cultures typically involve sample preparation followed by chromatographic analysis.

Synthesis of this compound Standard

A standard for this compound is often prepared by the saponification of γ-valerolactone.[1]

Protocol:

-

Prepare a 2M solution of γ-valerolactone in water.

-

Adjust the pH of the solution to 12 using 10 M sodium hydroxide (NaOH).

-

Incubate the solution for 1 hour at room temperature.

-

For use in bacterial growth media or as a standard, adjust the pH to a neutral or desired level (e.g., pH 8) using hydrochloric acid (HCl).

Quantification from Bacterial Supernatant

1. Sample Preparation:

-

Collect a sample of the bacterial culture at a specific time point.

-

Centrifuge the culture sample to pellet the bacterial cells.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

2. Chromatographic Analysis (Representative HPLC Method):

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV or refractive index (RI) detector.

-

Column: A reverse-phase C18 column or a column specifically designed for organic acid analysis.

-

Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM H₂SO₄) in water is commonly used for organic acid separation.

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Column Temperature: Maintain a constant column temperature, for example, 35°C.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or RI detection.

-

Quantification: Create a standard curve using the prepared this compound standard of known concentrations. The concentration in the bacterial supernatant is determined by comparing the peak area of the sample to the standard curve.

Experimental Workflow Diagram

Conclusion

The natural occurrence of free this compound in bacteria is confirmed as a transient extracellular intermediate in the levulinic acid catabolic pathway of Pseudomonas putida KT2440. While its presence in other bacteria, such as Paraburkholderia, has been suggested, it awaits definitive scientific confirmation. The study of this metabolic pathway not only provides insights into bacterial carbon metabolism but also opens avenues for the biotechnological production of this compound and its derivatives from renewable feedstocks. The experimental protocols outlined in this guide provide a foundation for researchers to investigate and quantify this compound in various bacterial systems.

References

- 1. A metabolic pathway for catabolizing levulinic acid in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Bioproduction of propionic acid using levulinic acid by engineered Pseudomonas putida [frontiersin.org]

- 3. Bioproduction of propionic acid using levulinic acid by engineered Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering the lva operon and Optimization of Culture Conditions for Enhanced Production of 4-Hydroxyvalerate from Levulinic Acid in Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Engineering the lva operon and Optimization of Culture Conditions for Enhanced Production of 4-Hydroxyvalerate from Levulinic Acid in Pseudomonas putida KT2440. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of 4-Hydroxypentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxypentanoic acid (4-HPA), also known as 4-hydroxyvalerate (4-HV), is a valuable platform chemical with applications as a monomer for biodegradable polyesters and as a precursor to the green solvent and fuel additive, γ-valerolactone (GVL). While evidence suggests its natural occurrence in organisms such as Paraburkholderia, the predominant focus of scientific research has been on its biotechnological production from the biomass-derived precursor, levulinic acid. This technical guide provides an in-depth overview of the established engineered biosynthetic pathways for 4-HPA, detailing the key enzymes, genetic engineering strategies, and production organisms. It includes a compilation of quantitative data, detailed experimental protocols for production and analysis, and visualizations of the metabolic pathways and experimental workflows to serve as a comprehensive resource for researchers in metabolic engineering and drug development.

Introduction

The transition towards a bio-based economy has spurred significant interest in the microbial production of valuable chemicals from renewable feedstocks. This compound, a five-carbon hydroxy fatty acid, has emerged as a promising target due to its versatile chemical properties. Its primary applications lie in the synthesis of polyhydroxyalkanoates (PHAs), offering a sustainable alternative to petroleum-based plastics, and its facile intramolecular cyclization to γ-valerolactone (GVL)[1]. This guide focuses on the two primary engineered biosynthetic routes for 4-HPA production that have been successfully demonstrated in microbial hosts.

Engineered Biosynthetic Pathways from Levulinic Acid

Currently, two main strategies have been developed for the biosynthesis of 4-HPA from levulinic acid (LA), a readily available feedstock from the acid-catalyzed dehydration of cellulosic biomass.

The Pseudomonas putida Levulinic Acid Catabolic Pathway

Pseudomonas putida KT2440 possesses a natural catabolic pathway for levulinic acid, encoded by the lva operon. This pathway can be engineered to accumulate 4-HPA. The key enzymatic steps are as follows:

-

Activation: Levulinic acid is activated to levulinyl-CoA by the acyl-CoA synthetase, LvaE.

-

Hydration: Levulinyl-CoA is then hydrated to form 4-hydroxyvaleryl-CoA (4HV-CoA) by the enoyl-CoA hydratase-like enzyme, LvaD.

-

Thioester Cleavage: In engineered strains, the pathway is truncated by introducing a heterologous thioesterase, such as TesB from Escherichia coli, which cleaves the CoA moiety from 4HV-CoA to yield free this compound.

In the native organism, 4HV-CoA is further metabolized by the action of LvaA, LvaB, and LvaC. Deletion of the lvaAB genes in P. putida has been shown to significantly enhance the conversion of levulinic acid to 4-HPA[2].

Direct Reduction of Levulinic Acid via Engineered 3-Hydroxybutyrate Dehydrogenase

A more direct route involves the whole-cell biotransformation of levulinic acid to 4-HPA using an engineered oxidoreductase. The wild-type 3-hydroxybutyrate dehydrogenase (3HBDH) from Alcaligenes faecalis does not exhibit activity towards levulinic acid. However, through protein engineering, variants with significant activity have been created.

A key engineered enzyme is a double mutant of A. faecalis 3HBDH (His144Leu/Trp187Phe), which can efficiently reduce the keto group of levulinic acid to a hydroxyl group, yielding 4-HPA[1][3]. This reaction requires a nicotinamide cofactor (NADH), and co-expression of a cofactor regeneration system, such as formate dehydrogenase (FDH), is crucial for high yields. FDH oxidizes formate to carbon dioxide while reducing NAD+ to NADH.

Quantitative Data

The production of 4-HPA has been reported in several studies, with varying titers and productivities depending on the host organism, biosynthetic pathway, and cultivation strategy.

| Host Organism | Pathway Employed | Precursor | Titer (g/L) | Productivity (g/L/h) | Molar Conversion (%) | Reference |

| Pseudomonas putida KT2440 | Engineered lva operon with tesB overexpression | Levulinic Acid | 50 | Not Reported | 97 | [2] |

| Escherichia coli | Engineered 3HBDH and Formate Dehydrogenase | Levulinic Acid | 100 | 4.2 | 92 | |

| Escherichia coli | Engineered 3HBDH and Formate Dehydrogenase | Levulinic Acid | ~82 | 3.4 | 92 |

Table 1: Quantitative data on the production of this compound.

| Enzyme | Substrate | kcat/Km (min⁻¹ M⁻¹) | Reference |

| Engineered 3HBDH (H144L/W187F) from A. faecalis | Levulinic Acid | 578.0 | [1][3] |

Table 2: Kinetic parameters of engineered 3-hydroxybutyrate dehydrogenase.

Experimental Protocols

Construction of a 4-HPA Producing E. coli Strain (Engineered 3HBDH Pathway)

This protocol describes the general steps for creating a recombinant E. coli strain for the production of 4-HPA via the direct reduction of levulinic acid.

-

Gene Synthesis and Cloning:

-

The amino acid sequences for the engineered 3HBDH (e.g., from A. faecalis with H144L/W187F mutations) and a suitable formate dehydrogenase (e.g., from Candida boidinii) are codon-optimized for expression in E. coli.

-

The optimized genes are synthesized and cloned into a suitable expression vector, such as pETDuet-1, which allows for the co-expression of two target genes under the control of a T7 promoter. Standard molecular cloning techniques (restriction enzyme digestion and ligation) are used.

-

-

Transformation:

-

The resulting plasmid is transformed into a competent E. coli expression host, such as BL21(DE3).

-

-

Verification:

-

Transformants are selected on LB agar plates containing the appropriate antibiotic.

-

Colonies are screened by colony PCR to confirm the presence of the gene inserts.

-

The plasmid DNA from a positive clone is isolated and sequenced to verify the integrity of the cloned genes.

-

Whole-Cell Biotransformation for 4-HPA Production

-

Seed Culture: Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking (200 rpm).

-

Main Culture: Inoculate a 500 mL flask containing 100 mL of Terrific Broth (TB) medium with the overnight seed culture to an initial OD₆₀₀ of 0.05. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to culture for 12-16 hours at a reduced temperature (e.g., 25°C).

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Biotransformation:

-

Wash the cell pellet twice with a phosphate buffer (100 mM, pH 7.0).

-

Resuspend the cells in the same buffer containing levulinic acid (e.g., 50 g/L) and sodium formate (e.g., 1.2 molar equivalents to LA).

-

Incubate the reaction mixture at 30°C with gentle agitation.

-

Collect samples periodically for analysis.

-

Enzyme Assay for Engineered 3-Hydroxybutyrate Dehydrogenase

The activity of the engineered 3HBDH can be determined by monitoring the oxidation of NADH to NAD⁺ at 340 nm using a spectrophotometer.

-

Reaction Mixture (1 mL total volume):

-

100 mM Tris-HCl buffer (pH 7.5)

-

200 µM NADH

-

10 mM Levulinic Acid

-

Purified enzyme solution

-

-

Procedure:

-

Add all components except the enzyme to a cuvette and equilibrate to 30°C.

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the decrease in absorbance at 340 nm for 5 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹ cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

-

HPLC Analysis of this compound

-

Sample Preparation:

-

Centrifuge the biotransformation sample at 12,000 x g for 10 minutes to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the sample with the mobile phase as necessary.

-

-

HPLC Conditions:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector at 210 nm.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a calibration curve using standards of this compound of known concentrations.

-

Quantify the 4-HPA in the samples by comparing the peak area to the calibration curve.

-

Conclusion

The biosynthesis of this compound has been successfully achieved through metabolic engineering, primarily utilizing levulinic acid as a precursor. The two main approaches, leveraging the native P. putida catabolic pathway and the direct reduction by an engineered 3-hydroxybutyrate dehydrogenase, have demonstrated high titers and conversion efficiencies. This technical guide provides a foundational understanding of these pathways, along with the necessary quantitative data and experimental protocols to aid researchers in this field. Future research may focus on the elucidation of a natural biosynthetic pathway from central metabolites, which would enable the production of 4-HPA from simple sugars, and further protein engineering to enhance enzyme kinetics and substrate specificity. The continued development of these biosynthetic routes will be crucial for the sustainable and economical production of this versatile platform chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. Engineering the lva operon and Optimization of Culture Conditions for Enhanced Production of 4-Hydroxyvalerate from Levulinic Acid in Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic reduction of levulinic acid by engineering the substrate specificity of 3-hydroxybutyrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxypentanoic Acid: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypentanoic acid (4-HPA) is a short-chain hydroxy fatty acid that has garnered significant interest in various scientific and industrial fields. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, makes it a versatile building block for the synthesis of a range of valuable chemicals, including the green solvent γ-valerolactone (GVL) and biodegradable polyhydroxyalkanoates (PHAs). This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, with a focus on experimental details and its role in metabolic pathways.

Chemical Structure and Properties

This compound is a chiral molecule, existing as two enantiomers: (R)-4-hydroxypentanoic acid and (S)-4-hydroxypentanoic acid. The presence of the chiral center at the C4 position influences its biological activity and applications.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Hydroxyvaleric acid, γ-Hydroxyvaleric acid |

| CAS Number | 13532-37-1[1] |

| Molecular Formula | C5H10O3[1] |

| Molecular Weight | 118.13 g/mol [1] |

Physical and Chemical Properties

| Property | Value | Reference |

| Boiling Point | 277.3 °C at 760 mmHg | [1][2] |

| Density | 1.14 g/cm³ | [1][2] |

| Flash Point | 135.7 °C | [1][2] |

| pKa | 4.686 (at 18 °C) | [3] |

| Solubility | Soluble in water and organic solvents.[4] |

Synthesis of this compound

The most prominent route for the synthesis of this compound is the catalytic hydrogenation of levulinic acid, a biomass-derived platform chemical. This process typically involves a two-step reaction where levulinic acid is first reduced to this compound, which can then be further cyclized to γ-valerolactone (GVL).

Experimental Protocol: Catalytic Hydrogenation of Levulinic Acid

Objective: To synthesize this compound by the hydrogenation of levulinic acid.

Materials:

-

Levulinic acid

-

Ruthenium-based catalyst (e.g., Ru/C)

-

Deionized water (solvent)

-

Hydrogen gas (H₂)

-

High-pressure autoclave reactor

Procedure:

-

A solution of levulinic acid in deionized water is prepared.

-

The ruthenium-based catalyst is added to the solution.

-

The mixture is transferred to a high-pressure autoclave reactor.

-

The reactor is sealed and purged with hydrogen gas to remove air.

-

The reactor is pressurized with hydrogen gas to the desired pressure.

-

The reaction mixture is heated to the desired temperature and stirred for a specified duration.

-

After the reaction, the reactor is cooled to room temperature and depressurized.

-

The catalyst is separated from the reaction mixture by filtration.

-

The resulting solution contains this compound, which can be further purified or directly used for subsequent reactions.

Logical Relationship of Synthesis

Caption: Synthesis of γ-valerolactone from levulinic acid via this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed using ¹H and ¹³C NMR spectroscopy.

| ¹H NMR Chemical Shifts (Predicted) | ¹³C NMR Chemical Shifts (Predicted) |

| Proton | δ (ppm) |

| H1' (CH₃) | 1.15 (d) |

| H2' (CH₂) | 1.75 (m) |

| H3' (CH₂) | 2.35 (t) |

| H4' (CH) | 3.80 (m) |

| COOH | 12.0 (br s) |

Note: Predicted values. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-2400 (broad) | O-H stretch (carboxylic acid) |

| ~3300 (broad) | O-H stretch (alcohol) |

| ~2950 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1250 | C-O stretch (carboxylic acid) |

| ~1050 | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound will lead to fragmentation. The fragmentation of the molecular ion (m/z 118) can proceed through several pathways.

Fragmentation Workflow

Caption: Predicted EI-MS fragmentation of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the quantification of this compound in various matrices, such as fermentation broths.

Experimental Protocol: HPLC Quantification of 4-HPA

Objective: To quantify the concentration of this compound in a liquid sample.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

-

A gradient of an aqueous acidic solution (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile).

Procedure:

-

Sample Preparation: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared sample into the HPLC system.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Biological Significance and Metabolic Pathways

This compound is an intermediate in the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms. In some bacteria, such as Pseudomonas putida, levulinic acid can be converted to this compound, which is then incorporated as a monomer into the PHA polymer chain.

PHA Biosynthesis Pathway

Caption: Incorporation of this compound into PHA.

Conclusion

This compound is a key bio-based platform chemical with significant potential in the production of sustainable polymers and solvents. This guide has provided a detailed overview of its chemical and physical properties, synthetic routes, analytical methods, and biological relevance. The experimental protocols and pathway diagrams included herein are intended to serve as a valuable resource for researchers and professionals working in the fields of chemistry, biotechnology, and drug development. Further research into the enantioselective synthesis and diverse applications of this compound will continue to unlock its full potential.

References

- 1. 4-Hydroxyvaleric acid | C5H10O3 | CID 114539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pure.tue.nl [pure.tue.nl]

- 3. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0290011) [np-mrd.org]

Spectroscopic Profile of 4-Hydroxypentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-hydroxypentanoic acid, a molecule of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data

The spectroscopic data presented below are representative of this compound and are compiled for analytical reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.20 | Doublet | 3H | CH₃- |

| ~1.80 | Multiplet | 2H | -CH₂-CH(OH)- |

| ~2.40 | Triplet | 2H | -CH₂-COOH |

| ~4.00 | Multiplet | 1H | -CH(OH)- |

| ~11.5 (broad) | Singlet | 1H | -COOH |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~23.0 | CH₃ | C5 |

| ~30.0 | CH₂ | C2 |

| ~38.0 | CH₂ | C3 |

| ~67.0 | CH | C4 |

| ~178.0 | C | C1 (C=O) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Strong, Broad | O-H stretch (carboxylic acid and alcohol) |

| 2970-2850 | Medium | C-H stretch (alkane) |

| 1710 | Strong | C=O stretch (carboxylic acid) |

| 1250 | Medium | C-O stretch (carboxylic acid) |

| 1170 | Medium | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Electron Ionization Mass Spectrum (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 118 | 5 | [M]⁺ (Molecular Ion) |

| 101 | 20 | [M - OH]⁺ |

| 100 | 15 | [M - H₂O]⁺ |

| 73 | 40 | [M - COOH]⁺ |

| 59 | 100 | [C₂H₃O₂]⁺ |

| 45 | 80 | [COOH]⁺ |

| 43 | 60 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data detailed above. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of neat this compound (if liquid) or a finely ground powder (if solid) directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal should be acquired prior to the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Derivatization: To increase volatility, the carboxylic acid and alcohol functional groups are typically derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine or acetonitrile).

-

Add the derivatizing agent and heat the mixture (e.g., at 60-70 °C for 30 minutes) to ensure complete reaction.

-

Dilute the derivatized sample with a suitable solvent (e.g., hexane) before injection.

GC-MS Analysis:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Navigating the Solubility Landscape of 4-Hydroxypentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxypentanoic acid, a versatile chiral building block and a key intermediate in the synthesis of valuable chemicals, including the green solvent γ-valerolactone (GVL), presents a solubility profile of significant interest to researchers in synthetic chemistry and drug development. This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive publicly available quantitative solubility data, this document offers a qualitative assessment based on its chemical structure, discusses the high miscibility of its lactone derivative, γ-valerolactone, and provides detailed experimental protocols for researchers to determine its solubility in various solvents. Furthermore, this guide outlines the conceptual basis of predictive solubility models and presents a logical workflow for solvent selection.

Introduction to this compound

This compound (CAS No: 13532-37-1) is a carboxylic acid containing a hydroxyl group on the fourth carbon. This bifunctional nature, possessing both a carboxylic acid and a secondary alcohol, makes it a valuable precursor in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Notably, it readily undergoes intramolecular esterification to form γ-valerolactone (GVL), a highly regarded sustainable solvent and fuel additive. Understanding the solubility of this compound is crucial for its effective use in reaction media, purification processes, and formulation development.

Qualitative Solubility Profile

The molecule possesses both a polar carboxylic acid group (-COOH) and a polar hydroxyl group (-OH), which can participate in hydrogen bonding. It also has a five-carbon backbone, which contributes some nonpolar character.

-

Polar Protic Solvents (e.g., Water, Alcohols): Due to the presence of the carboxylic acid and hydroxyl groups, this compound is expected to be highly soluble in polar protic solvents. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the acid. An estimated water solubility of 7.848 x 10^5 mg/L at 25 °C further supports its high affinity for water[1].

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is also anticipated in polar aprotic solvents. The dipole-dipole interactions between the solvent and the polar functional groups of this compound would facilitate dissolution.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is expected to be limited. The energetic penalty of disrupting the strong intermolecular hydrogen bonding between this compound molecules to interact with nonpolar solvent molecules would be significant.

The high miscibility of its cyclic ester, γ-valerolactone (GVL), with water, alcohols, and most organic solvents further suggests that this compound itself is likely to be soluble in a broad range of polar organic solvents.

Quantitative Solubility Data

As of the latest literature review, a comprehensive, experimentally determined quantitative dataset for the solubility of this compound in various organic solvents at different temperatures is not publicly available. The following table is provided as a template for researchers to populate with their own experimental data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | ||||

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Tetrahydrofuran | ||||

| Acetonitrile | ||||

| Toluene | ||||

| Hexane |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established experimental protocols can be employed.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation followed by careful decantation of the supernatant, or filtration using a syringe filter compatible with the solvent, can be used. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Analytical Methods for Quantification

The choice of analytical method will depend on the solvent and the required sensitivity.

-

High-Performance Liquid Chromatography (HPLC): A versatile and widely used method. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with methanol or acetonitrile) and UV detection (at a wavelength where the carboxylic acid or its derivative absorbs) is a common approach.

-

Gas Chromatography (GC): Derivatization of the carboxylic acid and hydroxyl groups (e.g., silylation) may be necessary to improve volatility and thermal stability for GC analysis.

-

Titration: For acidic or basic solutions, a simple acid-base titration can be used. The saturated solution is titrated with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator or a pH meter to determine the endpoint.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide estimations of solubility.

-

COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure. It calculates the chemical potential of a solute in a solvent based on the interaction energies of their surfaces.

-

Hansen Solubility Parameters (HSP): This method is based on the principle that "like dissolves like." It characterizes both the solute and the solvent by three parameters: a dispersion component (δD), a polar component (δP), and a hydrogen-bonding component (δH). A solute is predicted to be soluble in a solvent if their Hansen parameters are similar.

While these models are valuable tools for initial screening and solvent selection, it is important to note that the predictions are theoretical and should be confirmed by experimental determination for critical applications.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in determining and applying solubility data for this compound.

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Caption: Logical workflow for solvent selection based on solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, its chemical structure strongly suggests high solubility in polar solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The integration of qualitative assessment, predictive modeling, and experimental verification, as outlined in the logical workflow, will enable researchers and drug development professionals to make informed decisions regarding solvent selection for processes involving this compound. This systematic approach is essential for optimizing reaction conditions, purification strategies, and formulation development.

References

4-Hydroxypentanoic Acid: A Linchpin in Microbial Metabolism and a Versatile Platform for Bioproducts

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxypentanoic acid (4-HPA), a five-carbon hydroxy fatty acid, is emerging as a significant intermediate in microbial metabolism with considerable potential in the bioeconomy. Primarily derived from the microbial conversion of levulinic acid, a biomass-derived platform chemical, 4-HPA serves as a crucial precursor for the production of biofuels, bioplastics, and potentially, pharmaceutical intermediates. This technical guide provides a comprehensive overview of the role of 4-HPA in microbial metabolism, detailing its biosynthetic and degradative pathways, its function as a monomer for polyhydroxyalkanoates (PHAs), and its potential applications in drug development. Detailed experimental protocols for the analysis of 4-HPA and diagrams of key metabolic pathways are also presented to facilitate further research and development in this burgeoning field.

Introduction

This compound (IUPAC name: this compound), also known as 4-hydroxyvaleric acid, is a chiral molecule that exists as (4R)- and (4S)-enantiomers.[1][2][3] Its structure, featuring both a carboxyl and a hydroxyl group, imparts it with unique chemical properties, making it a versatile building block for various chemical syntheses.[4] In the realm of microbial metabolism, 4-HPA has garnered significant attention as a key intermediate in the valorization of lignocellulosic biomass. Specifically, it is a direct product of the reduction of levulinic acid, which can be readily obtained from the acid-catalyzed dehydration of C6 sugars.[4] This positions 4-HPA at the heart of sustainable strategies for the production of value-added chemicals and materials.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₃ | [1][3] |

| Molecular Weight | 118.13 g/mol | [1][3] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 4-hydroxyvaleric acid, γ-hydroxyvaleric acid | [3][4] |

| Chirality | Exists as (4R) and (4S) enantiomers | [1][2] |

Role in Microbial Metabolism

Biosynthesis of this compound

The primary route for the microbial biosynthesis of 4-HPA is the reduction of levulinic acid. This conversion is a key step in the production of γ-valerolactone (GVL), a promising biofuel and green solvent.[4] Several microorganisms, particularly species of Pseudomonas and genetically engineered Escherichia coli, have been shown to efficiently catalyze this reaction. The enzymatic reduction of the ketone group of levulinic acid to a hydroxyl group is typically carried out by a dehydrogenase enzyme.

Caption: Biosynthesis of this compound and its conversion to γ-valerolactone.

Degradation of this compound

While the biosynthesis of 4-HPA is well-studied in the context of GVL production, its complete microbial degradation pathways are less characterized. However, based on the catabolism of structurally similar compounds like 4-hydroxybutyrate and other short-chain fatty acids, a putative degradation pathway can be proposed. This likely involves oxidation of the hydroxyl group to a ketone, followed by cleavage of the carbon chain.

Caption: Putative degradation pathway of this compound in microbes.

Role in Polyhydroxyalkanoate (PHA) Synthesis

4-HPA is a valuable monomer for the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters produced by various microorganisms. Specifically, 4-hydroxyvalerate (the ionized form of 4-HPA) can be incorporated into PHA copolymers, such as P(3HB-co-4HV), imparting desirable physical and mechanical properties to the resulting bioplastic. The incorporation of 4HV monomers can enhance the flexibility and toughness of the PHA polymer. Recombinant Pseudomonas putida has been engineered to produce high titers of 4-hydroxyvalerate from levulinate for subsequent polymerization into PHAs.[5]

Quantitative Data on Microbial Production of 4-HPA

The microbial production of 4-HPA, primarily from levulinic acid, has been demonstrated in several studies. The following table summarizes some of the reported quantitative data.

| Microorganism | Substrate | Product Titer (g/L) | Yield (g/g) | Reference(s) |

| Pseudomonas putida KT2440 (recombinant) | Levulinic acid | 27.1 | - | [5] |

| Escherichia coli (recombinant) | Levulinic acid | - | - | Data not available in provided search results |

Note: The yield is often reported for the final product (e.g., γ-valerolactone) rather than the intermediate 4-HPA. Further research is needed to compile more comprehensive data on 4-HPA yields.

Experimental Protocols

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of 4-HPA in microbial fermentation broth. Optimization may be required depending on the specific matrix and available equipment.

5.1.1. Sample Preparation

-

Collect a sample of the fermentation broth.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Acidify the sample to a pH below 3 with a suitable acid (e.g., sulfuric acid or phosphoric acid) to ensure 4-HPA is in its protonated form.[6]

5.1.2. HPLC Conditions

-

Column: A reverse-phase C18 column is commonly used for organic acid analysis.

-

Mobile Phase: An isocratic mobile phase of dilute acid (e.g., 0.005 M H₂SO₄ or 0.1% H₃PO₄) is typically effective.[7]

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.[7]

-

Detection: UV detection at 210 nm is suitable for the detection of the carboxylic acid chromophore.

-

Quantification: A standard curve should be prepared using pure 4-HPA to quantify the concentration in the samples.

Caption: General workflow for the analysis of 4-HPA by HPLC.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of organic acids. However, due to the low volatility of 4-HPA, a derivatization step is required.

5.2.1. Sample Preparation and Extraction

-

Follow steps 1-3 from the HPLC sample preparation protocol.

-

Perform a liquid-liquid extraction of the supernatant using an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) after acidification.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

5.2.2. Derivatization

-

The dried extract needs to be derivatized to increase its volatility. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[8]

-

Add the derivatization reagent to the dried extract and heat at a specific temperature (e.g., 70-80°C) for a defined time to ensure complete reaction.[8]

5.2.3. GC-MS Conditions

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms, is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Temperature Program: An oven temperature program is used to separate the analytes, typically starting at a low temperature and ramping up to a higher temperature.[8]

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the derivatized 4-HPA can be used for identification and quantification.

-

Quantification: An internal standard should be used for accurate quantification.

Role in Signaling and Regulation

Currently, there is limited direct evidence for a specific signaling or regulatory role of 4-HPA in microbial metabolism. However, the structural similarity of 4-HPA to other known signaling molecules, such as 4-hydroxybenzoic acid (4-HBA), suggests that a regulatory function is plausible and warrants further investigation. In several bacteria, 4-HBA has been shown to act as a quorum sensing signal, regulating various physiological processes.[9][10] It is conceivable that 4-HPA or its lactone form, GVL, could interact with transcriptional regulators or other cellular components to modulate gene expression in response to metabolic status or environmental cues. The enzymes involved in 4-HPA metabolism, such as dehydrogenases and lactonases, could also be subject to transcriptional regulation.[11][12][13]

Relevance to Drug Development

The chiral nature of this compound makes it an attractive building block for the synthesis of complex pharmaceutical compounds. While research in this area is still in its early stages, some potential applications have been identified:

-

Chiral Precursor: The hydroxyl and carboxyl functional groups of 4-HPA can be selectively modified to introduce other functionalities, making it a versatile chiral synthon.

-

Derivatives with Biological Activity: Patents have been filed for derivatives of 5-hydroxypentanoic acid, a close homolog of 4-HPA, for their potential in treating central nervous system disorders.[1] Additionally, derivatives of 4-HPA have been utilized in the synthesis of the cholesterol-lowering drug, Ezetimibe.[4]

-

Bioactive Scaffolds: The 4-hydroxyphenyl moiety, structurally related to the core of 4-HPA, is present in numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial and anticancer properties.[14] This suggests that derivatives of 4-HPA could also serve as scaffolds for the development of new bioactive compounds.

Conclusion and Future Perspectives

This compound stands at a critical juncture in microbial metabolism, linking the conversion of renewable biomass to the production of valuable bioproducts. Its role as a precursor to the biofuel γ-valerolactone and as a monomer for biodegradable plastics has been well-established. However, to fully unlock the potential of 4-HPA, further research is imperative in several key areas. A deeper understanding of its degradation pathways in various microorganisms will be crucial for optimizing its production and preventing its loss as a carbon source. The elucidation of any potential signaling or regulatory roles could reveal new layers of metabolic control in microbes. Finally, the exploration of 4-HPA and its derivatives as chiral building blocks for the pharmaceutical industry presents a promising avenue for the development of novel therapeutics. As our ability to engineer microbial metabolism continues to advance, this compound is poised to become an increasingly important molecule in the transition towards a sustainable, bio-based economy.

References

- 1. US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. (4R)-4-hydroxypentanoic acid | C5H10O3 | CID 51418995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | High-Purity Reagent [benchchem.com]

- 5. Integrated Bioprocessing for the pH-Dependent Production of 4-Valerolactone from Levulinate in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. waters.com [waters.com]

- 7. mdpi.com [mdpi.com]

- 8. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcriptional Networks that Regulate Hydrocarbon Biodegradation [ouci.dntb.gov.ua]

- 10. Pathways of 4-hydroxybenzoate degradation among species of Bacillus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of fatty acid metabolism in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization and complete sequence of lactonase enzyme from Bacillus weihenstephanensis isolate P65 with potential activity against acyl homoserine lactone signal molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lactonase Specificity Is Key to Quorum Quenching in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 4-Hydroxypentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypentanoic acid (4-HPA), also known as γ-hydroxyvaleric acid (GHV), is a five-carbon carboxylic acid with a hydroxyl group at the C4 position. This bifunctional molecule holds significant interest in various scientific and industrial fields. It is a key intermediate in the production of γ-valerolactone (GVL), a promising biofuel and green solvent derived from biomass. Furthermore, 4-HPA is the active metabolite of GVL, which has been used as a legal substitute for the controlled substance γ-hydroxybutyric acid (GHB). This guide provides a comprehensive overview of the discovery, history, synthesis, and biological relevance of this compound.

Historical Perspective and Discovery

The precise historical moment of the first synthesis or isolation of this compound is not prominently documented in readily available literature. Its history is intrinsically linked to the study of related compounds, primarily levulinic acid and γ-valerolactone. The journey to understanding 4-HPA can be seen as a confluence of research in biomass conversion and the pharmacology of GHB-related compounds.

The synthesis of levulinic acid, the primary precursor for 4-HPA, dates back to 1840 when Dutch chemist Gerardus Johannes Mulder obtained it by heating fructose with hydrochloric acid. However, the direct hydrogenation of levulinic acid and the characterization of its intermediates, including 4-HPA, gained significant attention much later with the rise of biorefining and green chemistry. The catalytic hydrogenation of levulinic acid to GVL, a process where 4-HPA is a crucial intermediate, has been a subject of intense research, particularly from the late 20th century onwards.

In the realm of pharmacology, the investigation of GHB analogues brought 4-HPA, under the name γ-hydroxyvaleric acid (GHV), into focus. As law enforcement agencies began to control GHB and its pro-drugs like γ-butyrolactone (GBL), attention turned to legal alternatives like GVL. It was discovered that GVL is metabolized in the body to 4-HPA (GHV), which then exerts GHB-like effects, albeit with lower potency.[1][2]

The natural occurrence of this compound has been reported in bacteria of the genus Paraburkholderia.[3] However, the specific discovery and isolation from this microbial source are not extensively detailed in the current body of scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, analysis, and application in various chemical processes.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃ | [3] |

| Molecular Weight | 118.13 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| CAS Number | 13532-37-1 | [4] |

| Boiling Point | 277.3 °C (estimated) | [5] |

| Melting Point | Data not readily available | |

| Solubility in Water | 7.848 x 10⁵ mg/L at 25 °C (estimated) | [5] |

| logP (o/w) | -0.350 (estimated) | [5] |

Spectroscopic Data

The structural elucidation and quantification of this compound rely on various spectroscopic techniques.

| Technique | Key Features | Source |

| ¹³C NMR | Spectra available in public databases. | [6] |

| ¹H NMR | Predicted spectra are available. | [7] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. | [6] |

| Mass Spectrometry (MS) | GC-MS data is available. | [6] |

Synthesis of this compound

The primary and most studied route for the synthesis of this compound is the catalytic hydrogenation of levulinic acid.

Catalytic Hydrogenation of Levulinic Acid

This process involves the reduction of the ketone group of levulinic acid to a hydroxyl group. 4-HPA is an intermediate in this reaction, which can then undergo intramolecular esterification (lactonization) to form the more stable γ-valerolactone (GVL).[8] The reaction pathway is illustrated below.

Experimental Protocol: Hydrogenation of Levulinic Acid to this compound

The following is a generalized experimental protocol for the synthesis of 4-HPA from levulinic acid. The specific conditions, particularly the choice of catalyst, temperature, and pressure, can be optimized to favor the formation of 4-HPA over GVL.

Materials:

-

Levulinic acid

-

High-pressure reactor (autoclave)

-

Hydrogen gas (H₂)

Procedure:

-

The high-pressure reactor is charged with levulinic acid, the chosen solvent, and the catalyst.

-

The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove air.

-

The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 3 MPa).[10]

-

The reaction mixture is heated to the target temperature (e.g., 180 °C) and stirred for a specified duration.[10]

-

After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized.

-

The catalyst is removed by filtration.

-

The resulting solution containing this compound can be analyzed and purified. Lower reaction temperatures (below 150 °C) generally favor the formation of 4-HPA over GVL.[9]

Workflow for Synthesis and Analysis

Biological Significance and Metabolic Pathways

This compound is the active metabolite of γ-valerolactone (GVL). When GVL is ingested, it is rapidly hydrolyzed by lactonase enzymes present in the liver and plasma to form 4-HPA (also referred to as GHV in this context).[2][11]

Metabolic Pathway of GVL to 4-HPA

4-HPA is a structural analogue of γ-hydroxybutyric acid (GHB) and has been shown to have an affinity for GHB receptors in the brain.[2] This interaction is responsible for the psychoactive effects observed after GVL consumption, which include sedation and ataxia. However, 4-HPA is less potent than GHB.[2]

Applications and Future Perspectives

The primary application of this compound is as a key intermediate in the synthesis of γ-valerolactone, a platform chemical with wide-ranging applications in the production of biofuels and renewable polymers. The ability to control the selective hydrogenation of levulinic acid to either 4-HPA or GVL is a significant area of research in green chemistry.

In the field of drug development, the study of 4-HPA and its interaction with GHB receptors provides valuable insights into the pharmacology of sedative and hypnotic drugs. Understanding the structure-activity relationships of GHB analogues can aid in the design of new therapeutic agents with improved safety and efficacy profiles.

Conclusion

This compound, a molecule at the crossroads of sustainable chemistry and pharmacology, has a rich and evolving history. While its initial discovery is not clearly demarcated, its importance as a bio-derived chemical intermediate and a pharmacologically active metabolite is now well-established. Continued research into its synthesis, biological activity, and potential applications will undoubtedly unlock new opportunities in fields ranging from renewable energy to medicine.

References

- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. (4R)-4-hydroxypentanoic acid | C5H10O3 | CID 51418995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hydroxyvaleric acid | C5H10O3 | CID 114539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 13532-37-1 [thegoodscentscompany.com]

- 6. spectrabase.com [spectrabase.com]

- 7. hmdb.ca [hmdb.ca]

- 8. This compound | High-Purity Reagent [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Effect of Repeated Administration of ɣ-Valerolactone (GVL) and GHB in the Mouse: Neuroadaptive Changes of the GHB and GABAergic System - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 4-Hydroxypentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypentanoic acid, a five-carbon chiral carboxylic acid, exists as two stereoisomers: (R)-4-hydroxypentanoic acid and (S)-4-hydroxypentanoic acid. The presence of a stereocenter at the C4 position imparts distinct three-dimensional arrangements to these enantiomers, leading to potentially different biological activities and physical properties. This technical guide provides a comprehensive overview of the synthesis, properties, and analytical separation of these stereoisomers, along with an exploration of their biological significance. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, metabolomics, and organic synthesis.

Physicochemical Properties

The distinct spatial arrangement of the hydroxyl and carboxyl groups in the (R) and (S) enantiomers of this compound influences their interaction with plane-polarized light, a property known as optical activity. While many of their physical properties are identical, their specific rotation values are equal in magnitude but opposite in sign. Due to the inherent instability of this compound, which readily cyclizes to form γ-valerolactone (GVL), many of the reported physical properties are for its lactone form. The acid can be obtained by the hydrolysis of the corresponding lactone.

Table 1: Physicochemical Properties of this compound Stereoisomers and Related Compounds

| Property | (R)-4-hydroxypentanoic acid | (S)-4-hydroxypentanoic acid | Racemic this compound | (R)-γ-Valerolactone | (S)-γ-Valerolactone | Racemic γ-Valerolactone |

| Molecular Formula | C₅H₁₀O₃ | C₅H₁₀O₃ | C₅H₁₀O₃ | C₅H₈O₂ | C₅H₈O₂ | C₅H₈O₂ |

| Molecular Weight ( g/mol ) | 118.13[1][2] | 118.13 | 118.13 | 100.12 | 100.12 | 100.12 |

| Boiling Point (°C) | Not available | Not available | ~277.3 (estimated) | Not available | Not available | 207-208 |

| Melting Point (°C) | Not available | Not available | Not available | Not available | Not available | -31 |

| Specific Rotation ([α]D) | Not available | Not available | 0 | -34.4° (c=1, CHCl₃) | +34.4° (c=1, CHCl₃) | 0 |

Synthesis of Stereoisomers

The preparation of enantiomerically pure this compound typically involves the synthesis of the corresponding chiral γ-valerolactone (GVL) followed by hydrolysis.

Enantioselective Synthesis of γ-Valerolactone

A common strategy for the enantioselective synthesis of GVL is the asymmetric hydrogenation of levulinic acid or its esters. This can be achieved using chiral catalysts.

Experimental Protocol: Asymmetric Hydrogenation of Levulinic Acid

This protocol is a general representation and may require optimization for specific catalysts and equipment.

-

Catalyst Preparation: A chiral ruthenium-phosphine complex, such as Ru(BINAP)(OAc)₂, is prepared in a glovebox under an inert atmosphere.

-

Reaction Setup: A high-pressure autoclave is charged with levulinic acid, the chiral catalyst (typically 0.01-1 mol%), and a suitable solvent such as methanol.

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 10-50 atm). The reaction mixture is stirred at a specific temperature (e.g., 50-100 °C) for a set period (e.g., 12-24 hours).

-

Workup: After cooling and depressurization, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched γ-valerolactone. The enantiomeric excess (ee) is determined by chiral gas chromatography or HPLC.

Hydrolysis of Chiral γ-Valerolactone

The hydrolysis of the lactone to the corresponding carboxylic acid can be performed under acidic or basic conditions. Care must be taken to avoid racemization, particularly under harsh basic conditions.

Experimental Protocol: Hydrolysis of (S)-γ-Valerolactone

-

Reaction Setup: (S)-γ-Valerolactone is dissolved in a mixture of water and a co-solvent like methanol.

-

Hydrolysis: An aqueous solution of a mild base, such as sodium bicarbonate, is added dropwise at room temperature. The reaction is monitored by thin-layer chromatography (TLC).

-

Acidification and Extraction: Upon completion, the reaction mixture is cooled in an ice bath and carefully acidified with a dilute acid (e.g., 1 M HCl) to pH ~3. The aqueous layer is then extracted multiple times with a suitable organic solvent, such as ethyl acetate.

-

Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (S)-4-hydroxypentanoic acid. The purity and structure can be confirmed by NMR spectroscopy.

The logical flow of synthesizing the stereoisomers is depicted in the following diagram:

References

Unveiling the Stereospecific Landscape: A Technical Guide to the Biological Activity of 4-Hydroxypentanoic Acid Enantiomers

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of the (R) and (S) enantiomers of 4-hydroxypentanoic acid, also known as gamma-hydroxyvaleric acid (GHV). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of this gamma-hydroxybutyric acid (GHB) analog. While research on the individual enantiomers is limited, this guide synthesizes the available information on the racemic mixture and draws inferences about the potential stereospecific actions based on the pharmacology of related compounds.

Introduction

This compound is a chiral carboxylic acid that exists as two stereoisomers: (R)-4-hydroxypentanoic acid and (S)-4-hydroxypentanoic acid. As a structural analog of the neurotransmitter and psychoactive drug GHB, its racemic form, GHV, has been investigated for its central nervous system (CNS) effects. Understanding the distinct biological profiles of each enantiomer is crucial for elucidating their therapeutic potential and toxicological profiles.

Physicochemical Properties

A summary of the key physicochemical properties of the this compound enantiomers is presented in Table 1. These properties are essential for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

| Property | (R)-4-hydroxypentanoic acid | (S)-4-hydroxypentanoic acid |

| IUPAC Name | (4R)-4-hydroxypentanoic acid | (4S)-4-hydroxypentanoic acid |

| Molecular Formula | C₅H₁₀O₃ | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol | 118.13 g/mol |

| CAS Number | 155847-13-5 | 103712-26-1 |

| ChEBI ID | CHEBI:79019 | Not Available |

Biological Activity and Pharmacology

The primary biological activity of this compound is believed to be mediated through its interaction with the central nervous system, particularly with receptors for GHB and potentially GABA.

Interaction with GHB and GABA Receptors

Research on the racemic mixture of this compound (GHV) indicates that it acts as a ligand for the high-affinity GHB receptor.[1] The sedative, cataleptic, and ataxic effects observed with GHV administration are similar to those of GHB, suggesting a shared mechanism of action.[1] However, quantitative data on the binding affinities of the individual (R) and (S) enantiomers to the GHB receptor are currently lacking in the public domain.

One comparative study found that racemic GHV has approximately a two-fold lower affinity for the GHB receptor than GHB itself.[1] The study also noted that GHV did not significantly displace [³H]GABA from GABA-B receptors at the concentrations tested.[1] This suggests that the primary target for GHV's CNS effects is likely the GHB receptor.

The stereoselectivity of drug-receptor interactions is a well-established principle in pharmacology. It is therefore highly probable that the (R) and (S) enantiomers of this compound exhibit different affinities for the GHB receptor and potentially for GABA receptors. Further research is required to quantify these differences.

Potential Signaling Pathways

The signaling pathways activated by this compound enantiomers are presumed to be similar to those of GHB, acting through the GHB receptor. The GHB receptor is a G-protein coupled receptor (GPCR) that, upon activation, can modulate various downstream signaling cascades. A simplified representation of the putative signaling pathway is depicted below.

Quantitative Data

Currently, there is a significant gap in the literature regarding quantitative data on the biological activity of the individual enantiomers of this compound. The available data for the racemic mixture is summarized in Table 2.

| Parameter | Value (for racemic GHV) | Reference |

| GHB Receptor Affinity | ~2-fold lower than GHB | [1] |

| GABA-B Receptor Affinity | No significant displacement of [³H]GABA | [1] |

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of the this compound enantiomers are not available in published literature. However, standard pharmacological assays can be adapted for this purpose.

Radioligand Binding Assays

To determine the binding affinities of the (R) and (S) enantiomers for the GHB and GABA-B receptors, competitive radioligand binding assays are recommended.

Objective: To determine the inhibitory constant (Ki) of each enantiomer for the GHB and GABA-B receptors.

Materials:

-

Radioligands: [³H]NCS-382 (for GHB receptor), [³H]GABA or [³H]baclofen (for GABA-B receptor)

-

Test compounds: (R)-4-hydroxypentanoic acid, (S)-4-hydroxypentanoic acid

-

Reference compounds: GHB, baclofen

-

Membrane preparations from rat brain tissue (e.g., cortex or hippocampus)

-

Assay buffer

-

Scintillation cocktail and counter

Methodology:

-

Prepare serial dilutions of the test and reference compounds.

-

Incubate the membrane preparations with the radioligand and varying concentrations of the test or reference compounds.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the IC₅₀ values.

-

Calculate the Ki values using the Cheng-Prusoff equation.

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays are necessary to determine whether the enantiomers act as agonists, antagonists, or allosteric modulators at their target receptors. For GPCRs like the GHB receptor, assays measuring downstream signaling events such as GTPγS binding or changes in second messenger levels (e.g., cAMP) are appropriate.

Objective: To characterize the functional activity of each enantiomer at the GHB receptor.

Materials:

-

Cell lines expressing the GHB receptor

-

[³⁵S]GTPγS

-

Test compounds: (R)-4-hydroxypentanoic acid, (S)-4-hydroxypentanoic acid

-

Reference agonist (e.g., GHB)

-

Assay buffer and reagents

Methodology:

-

Prepare cell membranes from the receptor-expressing cell line.

-

Incubate the membranes with [³⁵S]GTPγS in the presence of varying concentrations of the test compounds.

-

Separate bound and free [³⁵S]GTPγS.

-

Quantify the amount of bound radioactivity.

-

Analyze the data to determine the EC₅₀ and Emax values for agonists or the IC₅₀ for antagonists.

Conclusion and Future Directions